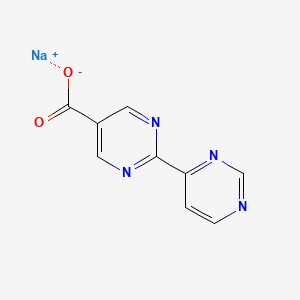

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

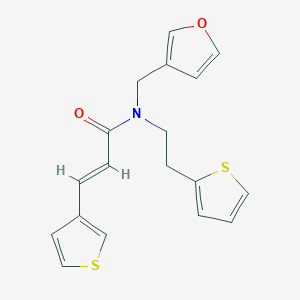

“Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrimidines involves two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines are diverse. For instance, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate is a yellow solid with a melting point of 214–215 °C .Scientific Research Applications

Synthesis and Spectral Characterization

- Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate derivatives, such as bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, were synthesized in a study by Rani et al. (2012). The derivatives demonstrated promising antioxidant activities in various in vitro assays, suggesting potential for further pharmacological applications (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Elbs Persulfate Oxidation

- Hurst (1983) explored the Elbs persulfate oxidation method for preparing 5-hydroxypyrimidines, demonstrating a chemical process important for synthesizing pyrimidine derivatives, which could have further applications in medicinal chemistry (Hurst, 1983).

Biological Activity

- Cottam et al. (1985) synthesized 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides via the sodium salt glycosylation procedure. These compounds were tested against various viruses and tumor cells, showing significant activity against measles in vitro (Cottam, Kazimierczuk, Geary, Mckernan, Revankar, & Robins, 1985).

Tautomerism Studies

- Ershov et al. (2013) studied the tautomerism of 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid sodium salts, revealing the existence of a tautomeric mixture of cyclic and linear forms. This study provides insight into the structural dynamics of such compounds, which is crucial for understanding their chemical behavior (Ershov et al., 2013).

Antiviral Studies

- Saxena et al. (1990) synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, showing activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Three-Component Reaction

- Quan et al. (2015) developed a three-component reaction of pyrimidin-2-yl sulfonates with sodium azide and alkynes. This method offered an efficient approach to synthesize C2-triazolo functionalized pyrimidines, highlighting the versatility of this compound in chemical synthesis (Quan, Xu, Zhang, Da, & Wang, 2015).

Antiviral Therapies Against Corona Virus

- Abu-Zaied et al. (2020) synthesized a series of pyrimidine and pyrimidine thioglycoside derivatives and tested them against avian influenza H5N1 virus strain. This study highlights the potential of these derivatives in developing therapies against viruses like Corona Virus (Abu-Zaied, Mahmoud, & Elgemeie, 2020).

Mechanism of Action

Target of Action

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative, and these compounds have been shown to target various cellular components. Pyrimidine derivatives have been reported to have potential in targeting various cancers . They have also been shown to have promising neuroprotective and anti-inflammatory properties .

Mode of Action

For instance, some pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

For example, some pyrimidine derivatives have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

Some pyrimidine derivatives have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions in the field of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

sodium;2-pyrimidin-4-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZJBSWPZVISIO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2698960.png)

![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)

![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)

![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)

![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)